2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide
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Overview
Description
2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide is a complex organic compound with the molecular formula C16H13Cl5N2O. It is characterized by the presence of multiple chlorine atoms and a phenyl group, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide typically involves the reaction of 2,4-dichloroaniline with 2,2,2-trichloroethyl acetate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated products.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the inhibition or activation of biochemical pathways. This interaction can result in various biological effects, such as antimicrobial activity or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide: This compound has a similar structure but with a nitro group instead of a dichloro group.
2-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]acetamide: This compound features a cyclohexyl group instead of a dichloroanilino group.
Uniqueness
The uniqueness of 2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide lies in its specific arrangement of chlorine atoms and the phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl5N2O/c17-11-6-7-13(12(18)9-11)22-15(16(19,20)21)23-14(24)8-10-4-2-1-3-5-10/h1-7,9,15,22H,8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCRQEFRQGFMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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